N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea
Overview
Description
N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea: is a complex organic compound that features a combination of nitrophenyl, trifluoromethylbenzyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-nitroaniline with isocyanates to form the urea linkage. The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The trifluoromethylbenzyl group is often introduced via nucleophilic substitution reactions using trifluoromethylbenzyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the triazole ring may contribute to its overall bioactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl}urea
- N-(3-nitrophenyl)-N’-{1-[4-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea
- N-(4-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea
Uniqueness: N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea is unique due to the specific positioning of the nitrophenyl and trifluoromethylbenzyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the triazole ring creates a compound with distinct properties that may not be observed in similar compounds.
This detailed article provides a comprehensive overview of N-(3-nitrophenyl)-N’-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O3/c18-17(19,20)12-4-1-3-11(7-12)9-25-10-21-15(24-25)23-16(27)22-13-5-2-6-14(8-13)26(28)29/h1-8,10H,9H2,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKZASZEAQHYEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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